molecular formula C11H10 B128197 2-Methylnaphthalene-d10 CAS No. 7297-45-2

2-Methylnaphthalene-d10

Cat. No. B128197
CAS RN: 7297-45-2
M. Wt: 152.26 g/mol
InChI Key: QIMMUPPBPVKWKM-UZHHFJDZSA-N
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Description

2-Methylnaphthalene-d10, also known as ß-Methylnaphthalene-d10, is a derivative of 2-Methylnaphthalene where all the hydrogen atoms are replaced by deuterium . It has a molecular weight of 152.26 .


Synthesis Analysis

The synthesis of 2-Methylnaphthalene-d10 involves specific isotopic labeling techniques. The exact process is proprietary and not publicly available .


Molecular Structure Analysis

The linear formula of 2-Methylnaphthalene-d10 is C10D7CD3 . This indicates that the compound has a naphthalene core structure with a methyl group (CD3) attached to the second carbon atom, and seven of the remaining hydrogen atoms in the naphthalene structure are replaced by deuterium (D) .


Physical And Chemical Properties Analysis

2-Methylnaphthalene-d10 is a solid with a boiling point of 241-242 °C and a melting point of 34-36 °C. It has a density of 1.071 g/mL at 25 °C .

Scientific Research Applications

Environmental Analysis: Determination of PAHs in Rubber and Plastics

Specific Scientific Field

Analytical chemistry and environmental science.

Summary of the Application

2-Methylnaphthalene-d10 (2-MN-d10) is used as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in rubber and plastic articles. PAHs are persistent organic pollutants (POPs) that can be carcinogenic and mutagenic. They are commonly found in oil, coal, rubber, and plastics. In this application, we focus on the determination of 20 PAHs, including 16 EPA-regulated priority PAHs and four commonly monitored PAHs (benzo(j)fluoranthene, benzo[e]pyrene, 2-methylnaphthalene, and 1-methylnaphthalene).

Experimental Procedures

  • Gas Chromatography/Mass Spectrometry (GC/MS) :
    • Use hydrogen carrier gas for optimized system performance .

Results and Outcomes

Hydrocarbon Fingerprinting of Shale Rocks

Specific Scientific Field

Geochemistry and petroleum exploration.

Summary of the Application

2-MN-d10 is used in thermal desorption coupled to comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (TD-GC×GC/TOF-MS) for hydrocarbon fingerprinting of hydraulically fractured shale rocks. This technique helps identify and characterize hydrocarbons in shale formations.

Experimental Procedures

Results and Outcomes

  • Insights into shale reservoir properties and potential for hydrocarbon production .

Safety And Hazards

2-Methylnaphthalene-d10 may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

properties

IUPAC Name

1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMUPPBPVKWKM-UZHHFJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453745
Record name 2-Methylnaphthalene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnaphthalene-d10

CAS RN

7297-45-2
Record name 2-Methylnaphthalene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7297-45-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
88

Synthesis routes and methods V

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnaphthalene-d10
Reactant of Route 2
2-Methylnaphthalene-d10
Reactant of Route 3
2-Methylnaphthalene-d10
Reactant of Route 4
2-Methylnaphthalene-d10
Reactant of Route 5
2-Methylnaphthalene-d10
Reactant of Route 6
2-Methylnaphthalene-d10

Citations

For This Compound
31
Citations
C Harman, O Bøyum, KV Thomas… - … and Chemistry: An …, 2009 - Wiley Online Library
… The R S values ranged from 2.7 to 12.9 L/d (2-methylnaphthalene-d10 and fluoranthrene-d12, respectively) for fouled SPMDs and 2.8 to 14.2 L/d (benzo-[ghi]perylene-d12 and …
Number of citations: 99 setac.onlinelibrary.wiley.com
I Iavicoli, M Chiarotti, A Bergamaschi, R Marsili… - … of Chromatography A, 2007 - Elsevier
The aim of this study was to determine airborne polycyclic aromatic hydrocarbons (PAHs) and biphenyl at an airport by gas chromatography–mass spectrometry and to evaluate …
Number of citations: 29 www.sciencedirect.com
I Iavicoli, G Carelli, A Bergamaschi - Journal of occupational and …, 2006 - JSTOR
The aim of this study was to use environmental monitoring to evaluate occupational exposure to polycyclic aromatic hydrocarbons (PAHs) and biphenyl in an Italian airport. Air was …
Number of citations: 6 www.jstor.org
SC Moldoveanu, C WM III… - Contributions to Tobacco …, 2010 - sciendo.com
Phytol or (2E, 7R, 11R)-3, 7, 11, 15-tetramethyl-2-hexadecen-1-ol (MW= 296.53 au), is naturally present in tobacco at levels around 100–150 µg/g dry leaf, where it is bound in the form …
Number of citations: 5 sciendo.com
FA Bencsath, RA Benner, A Abraham, Y Wang… - Analytical and …, 2015 - Springer
… Naphthalene-d8 was used for indane, tetralin, and naphthalene quantification, and 2-methylnaphthalene-d10 for the methylnaphthalenes, similar to Genualdi et al. [27]. We also added 1…
Number of citations: 8 link.springer.com
SC Moldoveanu, CW III, JM Wilkins - Contributions to Tobacco & …, 2008 - sciendo.com
… The amounts of deuterated PAHs in solution IS were between 70 :g/mL (for naphthalene-d8, and 2methylnaphthalene-d10) and 5 :g/mL (for the PAHs with higher molecular weight). …
Number of citations: 32 sciendo.com
ZF Zhang, JC Chen, YX Zhao, L Wang, YQ Teng… - Chemosphere, 2022 - Elsevier
… Four internal standards used for Me-PAHs determination including 2-Methylnaphthalene-d10, 1-Methylnaphthalene-d10, 9-Methylanthracene-d12, 2,6-Dimethylnaphthalene-d12 were …
Number of citations: 8 www.sciencedirect.com
JC Pan, ER Fanick - 2008 - sae.org
Newly designed Teflon® O-rings along with XAD-2 resin, stainless steel screens, lock rings, and glass cartridges were used to construct a new semi-volatile organic compounds (…
Number of citations: 3 www.sae.org
JR Kucklick, MM Schantz - 2011 - nvlpubs.nist.gov
To support natural resource damage assessment (NRDA) in response to the Deepwater Horizon (DWH) oil spill in the Gulf of Mexico, a large number of samples were collected from …
Number of citations: 1 nvlpubs.nist.gov
F Abdolahpur Monikh, M Hosseini… - International Journal of …, 2014 - ijer.ut.ac.ir
In this study, three stations of the north Persian Gulf were analyzed in order to determinethe effect of trophic levels on the concentration of harmful PAHs in fish and sediment. In all cases,…
Number of citations: 29 ijer.ut.ac.ir

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